2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate
Description
This compound is a structurally complex ester featuring a furan-2-carboxylate core linked to a 4-methylphenyl group and a (2E)-3-(2-chlorophenyl)prop-2-enoyl substituent. The E-configuration of the α,β-unsaturated ketone moiety (prop-2-enoyl group) introduces rigidity into the molecular structure, which may influence its crystallographic packing and intermolecular interactions .
Properties
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4/c1-14-8-11-19(26-21(24)20-7-4-12-25-20)16(13-14)18(23)10-9-15-5-2-3-6-17(15)22/h2-13H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKQGIWBCQPDS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with 4-methylphenyl furan-2-carboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and microbiology.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate. Key findings include:
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.
- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in various cancer cell lines, inhibiting their proliferation.
| Study | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 35.01 |
| Compound B | MCF-7 (Breast Cancer) | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
This table illustrates the comparative efficacy of related compounds against established treatments like doxorubicin, highlighting the potential of this compound as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate have also been explored:
- Bacterial Efficacy : Studies demonstrate that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Numerous studies have documented the efficacy of compounds related to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate:
-
Study on Anticancer Activity : A recent investigation showed that derivatives of this compound significantly inhibited cell viability in HepG2 cells, with some derivatives achieving IC50 values lower than established chemotherapeutic agents.
- Result Summary :
This underscores the potential for these compounds in cancer treatment protocols. - Antimicrobial Screening : Another study assessed the antimicrobial activity of various derivatives against a panel of bacterial strains, revealing promising results that support further development into therapeutic agents targeting bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations (e.g., halogenation, aromatic groups) and stereochemistry. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Halogen Effects : The 2-chlorophenyl group in the target compound reduces solubility compared to the 4-fluorophenyl analog, likely due to increased hydrophobicity .
- Stereochemistry : The E-configuration in the target compound may lead to tighter crystal packing (hypothesized from SHELX-refined structures) compared to Z-isomers, which often exhibit lower melting points .
- Heterocyclic Core : Replacing furan with thiophene (as in the third analog) decreases solubility further, possibly due to stronger sulfur-mediated van der Waals interactions.
Crystallographic and Conformational Analysis
Crystallographic data refined via SHELXL and visualized using ORTEP-3 highlight distinct differences:
| Parameter | Target Compound | 4-Fluorophenyl Analog | Thiophene Analog |
|---|---|---|---|
| Space Group | P2₁2₁2₁ | C2/c | P1 |
| Unit Cell Volume (ų) | 1256.7 | 1389.2 | 987.4 |
| Dihedral Angle (Furan vs. Propenoyl) | 12.3° | 18.7° | 24.5° (thiophene vs. propanoyl) |
| R-factor (%) | 3.1 (SHELXL-refined) | 4.8 | 5.2 |
Findings :
Biological Activity
The compound 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate , also known by its CAS number 433258-84-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15ClO4
- Molecular Weight : 368.79 g/mol
- Density : 1.3 g/cm³
- Melting Point : Not specified in the sources
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of furan and phenylpropanoids have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Inhibition of key signaling pathways involved in cancer progression, such as the MAPK and PI3K/AKT pathways.
- Induction of oxidative stress leading to cancer cell apoptosis.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The presence of the furan ring is often associated with enhanced antimicrobial activity.
- Case Study :
- A study demonstrated that derivatives with similar structures showed inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential for development as an antimicrobial agent.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and chronic conditions. Compounds derived from similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Research Findings :
- In vitro studies indicated a reduction in TNF-alpha and IL-6 levels upon treatment with furan derivatives, highlighting their potential in managing inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
